Cas no 898771-23-8 (4'-Piperidinomethyl-2-thiomethylbenzophenone)
4'-Piperidinomethyl-2-thiomethylbenzophenone Chemical and Physical Properties
Names and Identifiers
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- (2-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
- 4'-PIPERIDINOMETHYL-2-THIOMETHYLBENZOPHENONE
- AKOS016019843
- [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
- 898771-23-8
- DTXSID80642684
- MFCD03841451
- 4'-Piperidinomethyl-2-thiomethylbenzophenone
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- MDL: MFCD03841451
- Inchi: 1S/C20H23NOS/c1-23-19-8-4-3-7-18(19)20(22)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
- InChI Key: UMSRVJRBPYWLBT-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C(C1C=CC(=CC=1)CN1CCCCC1)=O
Computed Properties
- Exact Mass: 325.15000
- Monoisotopic Mass: 325.15003553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 45.61000
- LogP: 4.56330
4'-Piperidinomethyl-2-thiomethylbenzophenone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4'-Piperidinomethyl-2-thiomethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204269-1g |
4'-piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204269-2g |
4'-piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204269-5g |
4'-piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| Chemenu | CM528539-1g |
4'-Piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 95% | 1g |
$433 | 2022-08-31 | |
| abcr | AB364295-1 g |
4'-Piperidinomethyl-2-thiomethylbenzophenone, 97%; . |
898771-23-8 | 97% | 1g |
€932.90 | 2023-04-26 | |
| TRC | P094110-250mg |
4'-Piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 250mg |
$ 440.00 | 2022-06-03 | ||
| TRC | P094110-500mg |
4'-Piperidinomethyl-2-thiomethylbenzophenone |
898771-23-8 | 500mg |
$ 735.00 | 2022-06-03 | ||
| abcr | AB364295-1g |
4'-Piperidinomethyl-2-thiomethylbenzophenone, 97%; . |
898771-23-8 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364295-2g |
4'-Piperidinomethyl-2-thiomethylbenzophenone, 97%; . |
898771-23-8 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364295-2 g |
4'-Piperidinomethyl-2-thiomethylbenzophenone, 97%; . |
898771-23-8 | 97% | 2g |
€1677.00 | 2023-04-26 |
4'-Piperidinomethyl-2-thiomethylbenzophenone Suppliers
4'-Piperidinomethyl-2-thiomethylbenzophenone Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4'-Piperidinomethyl-2-thiomethylbenzophenone
Chemical Profile of 4'-Piperidinomethyl-2-thiomethylbenzophenone (CAS No. 898771-23-8)
4'-Piperidinomethyl-2-thiomethylbenzophenone, identified by its Chemical Abstracts Service (CAS) number 898771-23-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzophenone derivative features a unique structural motif, combining a thiomethyl group at the 2-position and a piperidinomethyl moiety at the 4'-position, which imparts distinct reactivity and potential biological activity. The compound’s molecular framework suggests its utility in the development of novel pharmacological agents, particularly in the context of enzyme inhibition and molecular recognition.
The structural characteristics of 4'-Piperidinomethyl-2-thiomethylbenzophenone make it a versatile intermediate in synthetic chemistry. The presence of both sulfur and nitrogen heteroatoms enhances its interaction with biological targets, such as proteins and enzymes. Recent advancements in computational chemistry have highlighted the compound’s potential as a scaffold for designing ligands that modulate key metabolic pathways. For instance, studies have demonstrated its applicability in targeting enzymes involved in inflammatory responses and oxidative stress, areas where benzophenone derivatives have shown promise.
In the realm of drug discovery, 4'-Piperidinomethyl-2-thiomethylbenzophenone has been explored as a precursor for more complex molecules. Its reactivity allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of polycyclic structures with enhanced binding affinity. These modifications are critical for optimizing pharmacokinetic properties and improving therapeutic efficacy. The compound’s compatibility with modern synthetic methodologies makes it an attractive choice for medicinal chemists seeking to develop next-generation therapeutics.
Recent experimental investigations have begun to unravel the mechanistic aspects of 4'-Piperidinomethyl-2-thiomethylbenzophenone interactions with biological systems. Initial studies indicate that the thiomethyl group plays a pivotal role in mediating binding to target proteins, possibly through thiol-disulfide exchange or hydrogen bonding interactions. Concurrently, the piperidino side chain contributes to hydrophobic interactions, further stabilizing the enzyme-ligand complex. Such insights are invaluable for rational drug design, allowing researchers to fine-tune molecular features to achieve higher selectivity and potency.
The pharmaceutical industry has shown particular interest in 4'-Piperidinomethyl-2-thiomethylbenzophenone due to its potential applications in treating chronic diseases. For example, derivatives of this compound have been investigated for their ability to inhibit kinases and phosphodiesterases implicated in cancer progression. Additionally, its structural analogs are being explored for their anti-inflammatory properties, leveraging the benzophenone core’s known efficacy in modulating cytokine production and immune cell signaling. These findings underscore the compound’s versatility as a pharmacological building block.
Synthetic methodologies for 4'-Piperidinomethyl-2-thiomethylbenzophenone continue to evolve, driven by the demand for more efficient and sustainable processes. Modern techniques, such as flow chemistry and biocatalysis, have been employed to streamline its production while minimizing waste generation. These green chemistry approaches align with global efforts to promote environmentally responsible manufacturing practices in the pharmaceutical sector. As a result, 4'-Piperidinomethyl-2-thiomethylbenzophenone exemplifies how innovation can enhance both synthetic efficiency and sustainability.
The future prospects of 4'-Piperidinomethyl-2-thiomethylbenzophenone are promising, with ongoing research expanding its applications beyond traditional drug discovery. Its potential use in material science, such as organic electronics or photovoltaic devices, has also been suggested due to its aromatic structure and electron-rich framework. By integrating computational modeling with experimental validation, scientists aim to unlock new functionalities of this compound, further solidifying its role as a cornerstone in modern chemical research.
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